Girard's Reagent P-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アミノグアニジン硫酸塩は、(CH₆N₄)₂·H₂SO₄という化学式を持つ化学化合物です。 この化合物は、薬理学的特性が知られており、様々な医薬品や酵素阻害剤の合成のための出発物質として使用されます 。 この化合物は構造的にグアニジンとヒドラジンに関連しており、化学および生物学的研究において汎用性の高い薬剤となっています .

準備方法

合成経路と反応条件: アミノグアニジン硫酸塩は、いくつかの方法で合成することができます。 一般的な方法の1つは、ヒドラジン水和物をシアナミドと反応させ、その後、炭酸水素アンモニウムと二酸化炭素ガスを加える方法です 。 反応条件は通常、混合物を約80℃に加熱し、数時間温度を維持して反応が完全に完了するようにします .

別の方法は、酢酸の存在下でニトログアニジンを亜鉛粉末で還元し、その後、塩化アンモニウムと炭酸水素ナトリウムを加える方法です 。 この方法は、反応温度を5℃〜15℃に維持するために、温度を注意深く制御し、氷浴を使用する必要があります .

工業的生産方法: アミノグアニジン硫酸塩の工業的生産は、多くの場合、同様の合成経路を採用しますが、規模が大きくなります。 ヒドラジン水和物とシアナミドの使用は一般的であり、反応は、高収率と純度を確保するために、制御された条件下で大型反応器で行われます .

化学反応の分析

反応の種類: アミノグアニジン硫酸塩は、酸化、還元、置換反応を含む様々な化学反応を起こします。 この化合物は、金属イオンと安定な錯体を形成することが知られており、クリックケミストリー反応、例えば銅触媒によるアジド-アルキン環状付加反応にも参加することができます .

一般的な試薬と条件: アミノグアニジン硫酸塩との反応に使用される一般的な試薬には、硫酸銅、アスコルビン酸ナトリウム、様々な酸と塩基があります。 反応条件は、多くの場合、制御された温度と反応を促進するための触媒の使用を含みます .

生成される主な生成物: アミノグアニジン硫酸塩を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応では、アミノグアニジン硫酸塩は高度糖化最終生成物を形成することができ、一方、還元反応では、様々なヒドラジン誘導体を形成することができます .

科学研究への応用

アミノグアニジン硫酸塩は、幅広い科学研究への応用を持っています。 化学では、アミジンヒドラゾン型医薬品を含む様々な化合物の合成のための試薬として使用されます 。 生物学および医学では、高度糖化最終生成物と一酸化窒素合成酵素の形成を阻害する能力が知られており、糖尿病や心血管疾患の研究において貴重なツールとなっています .

工業では、アミノグアニジン硫酸塩は、爆発物の製造や特定の化学反応の安定剤として使用されます 。 また、抗癌剤および抗ウイルス研究のための生物活性化合物の調製にも使用されます .

科学的研究の応用

Scientific Research Applications

Girard's Reagent P-d5 has a wide range of applications across various scientific fields:

- Quantification of Glycans : It has been utilized in glycomics studies to quantify glycans through electrospray ionization mass spectrometry. This application is critical for understanding carbohydrate metabolism and its implications in diseases .

- Analysis of Steroids : The reagent is effective for the derivatization of steroid hormones, enabling sensitive quantification necessary for endocrinology and oncology research .

- Study of Oxysterols : this compound aids in lipid biochemistry by quantifying oxysterols, which are important signaling molecules involved in various metabolic pathways .

- Epigenetic Research : It has been employed to analyze 5-methylcytosine derivatives, contributing to studies on gene expression and epigenetic regulation .

Case Studies

-

Glycan Analysis in Cancer Tissues :

A study demonstrated enhanced detection of N-glycans from formalin-fixed paraffin-embedded tissues using this compound. The derivatization improved the sensitivity and specificity of mass spectrometric analysis, allowing for better characterization of glycan profiles associated with cancer progression. -

Steroid Hormone Quantification :

Research highlighted the application of this compound in the quantitative analysis of low-concentration steroid hormones using liquid chromatography coupled with mass spectrometry (LC-MS). This method provided insights into hormonal changes related to various diseases, showcasing the reagent's utility in clinical diagnostics . -

Oxysterol Profiling :

A study focused on the quantification of side-chain-hydroxylated oxysterols using a highly automated nano-LC/MS approach. The use of this compound facilitated accurate measurement of these compounds at low concentrations, contributing to lipidomics research and understanding metabolic disorders .

作用機序

アミノグアニジン硫酸塩の作用機序は、高度糖化最終生成物と一酸化窒素合成酵素の形成を阻害する能力に関係しています 。この化合物は、反応性カルボニル基に結合し、有害な糖化生成物の形成を防ぎます。 さらに、この化合物は一酸化窒素合成酵素の活性を阻害し、一酸化窒素とその関連する炎症効果の産生を減少させます .

類似化合物との比較

アミノグアニジン硫酸塩は、ジシアナミドやビグアニドなどの他のグアニジンやヒドラジン誘導体と類似しています 。 この化合物は、高度糖化最終生成物と一酸化窒素合成酵素の両方を阻害する能力においてユニークであり、糖尿病や心血管疾患の研究において貴重な化合物となっています .

類似化合物のリスト:- ジシアナミド

- ビグアニド

- グアニジンピラゾロン

- メチルビグアニジルチオン

- 2-グアニジンベンゾイミダゾール

アミノグアニジン硫酸塩は、その二重の阻害作用と、様々な化学および生物学的な用途における汎用性により、際立った化合物となっています。

生物活性

Girard's Reagent P-d5 is a cationic hydrazine derivative widely recognized for its significant role in biochemical applications, particularly in the derivatization and quantification of various biomolecules. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and applications in research, supported by data tables and relevant case studies.

Target of Action

this compound primarily targets carbonyl compounds, including glycans, oxysterols, and 5-methylcytosine derivatives. Its primary function is to form water-soluble hydrazones through a reaction with these carbonyl groups, enhancing their detection and quantification in biological samples.

Mode of Action

The reagent interacts with carbonyl-containing biomolecules, facilitating their analysis via mass spectrometry. This interaction is crucial for the separation and quantification processes in glycomics and lipidomics.

Biochemical Pathways

This compound influences several biochemical pathways:

- Carbohydrate Metabolism: It aids in the quantification of glycans, impacting carbohydrate metabolism significantly.

- Lipid Biochemistry: The reagent is utilized to quantify oxysterols, which are important signaling molecules involved in various cellular processes.

- Epigenetic Processes: It plays a role in analyzing 5-methylcytosine derivatives, contributing to the understanding of gene expression regulation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is soluble in DMSO and PBS, which allows for flexible application in various experimental settings. The compound demonstrates stability under recommended storage conditions (typically at -20°C), ensuring its integrity over time.

Cellular Effects

The interaction of this compound with biomolecules can alter cellular functions by modifying glycosylation patterns and affecting signaling pathways. For instance, changes in oxysterol levels can influence cell signaling and metabolism.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses: Generally well-tolerated with minimal toxicity.

- High Doses: Potential adverse effects include toxicity and alterations in cellular functions.

Data Table: Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Target Compounds | Glycans, oxysterols, 5-methylcytosine derivatives |

| Mechanism | Formation of water-soluble hydrazones |

| Biochemical Pathways Impacted | Carbohydrate metabolism, lipid biochemistry, epigenetic processes |

| Solubility | Soluble in DMSO (1 mg/ml) and PBS (10 mg/ml) |

| Stability | Stable at -20°C for several years |

Case Studies

-

Quantification of Glycans:

In a study utilizing this compound for glycan analysis via mass spectrometry, researchers demonstrated enhanced sensitivity and specificity compared to traditional methods. The derivatization allowed for clearer separation of glycan structures, leading to more accurate quantification results . -

On-Tissue Derivatization:

An innovative approach using this compound for on-tissue derivatization was explored. This method improved the detection of N-glycans directly from tissue samples, showcasing the reagent’s versatility in complex biological matrices . -

Metabolomic Studies:

In metabolomic research, this compound was employed as an internal standard for quantifying metabolites in biological samples. Its deuterated form provided enhanced accuracy in analyses involving low-abundance metabolites .

特性

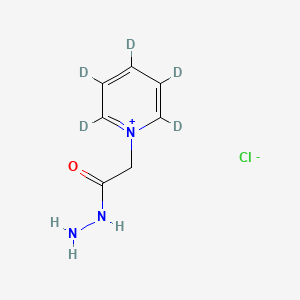

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLVXDHVHWYFR-GWVWGMRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。